molecular formula C24H20ClN3O4 B2942813 ethyl 3-(2-{2-[(E)-(4-chlorophenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate CAS No. 339020-49-4

ethyl 3-(2-{2-[(E)-(4-chlorophenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B2942813
CAS No.: 339020-49-4
M. Wt: 449.89
InChI Key: JXEQNKIGNUUZKM-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-{2-[(E)-(4-chlorophenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate is a heterocyclic compound featuring a pyridoindole scaffold fused with a hydrazone-linked 4-chlorophenyl substituent. This structure combines the π-electron-rich pyridoindole core with a polar hydrazone moiety, which may confer unique electronic and steric properties.

Properties

IUPAC Name

ethyl 3-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4/c1-2-31-24(30)23-19-11-10-18(13-21(19)28-12-4-3-5-20(23)28)32-15-22(29)27-26-14-16-6-8-17(25)9-7-16/h3-14H,2,15H2,1H3,(H,27,29)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEQNKIGNUUZKM-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NN=CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)N/N=C/C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(2-{2-[(E)-(4-chlorophenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrido[1,2-a]indole core, characterized by its unique arrangement of functional groups, including an ethyl ester and a hydrazino moiety. Its molecular formula is C24H22N4O5C_{24}H_{22}N_{4}O_{5} with a molecular weight of 446.46 g/mol. The presence of the 4-chlorophenyl group is significant as it may influence the compound's biological activity through electronic effects and steric hindrance.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that include:

  • Formation of the pyridoindole core : Utilizing cyclization reactions.
  • Introduction of the hydrazino group : Achieved through hydrazinolysis or similar methods.
  • Functionalization with the ethyl ester : This step is critical for enhancing solubility and bioavailability.

Anticancer Properties

Recent studies have indicated that derivatives of pyridoindoles exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Study Cell Line IC50 (µM) Mechanism
Study AHeLa5.5Apoptosis
Study BMCF-77.8Cell Cycle Arrest
Study CA5496.0Caspase Activation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated that it possesses notable activity against both Gram-positive and Gram-negative bacteria, potentially due to its ability to disrupt bacterial cell membranes .

Neuroprotective Effects

Emerging research suggests that certain derivatives of pyridoindoles may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases. The mechanism appears to involve modulation of oxidative stress and inflammation pathways .

Case Studies

  • Anticancer Activity in Murine Models : A study involving murine models treated with similar pyridoindole derivatives showed a significant reduction in tumor size compared to controls, indicating potential for clinical application in oncology .
  • In Vivo Antimicrobial Efficacy : Another investigation reported that the compound effectively reduced bacterial load in infected mice, highlighting its therapeutic potential in infectious diseases .
  • Neuroprotection in Animal Models : Research demonstrated that treatment with related compounds improved cognitive function in models of Alzheimer's disease, suggesting a protective role against neurodegeneration .

Scientific Research Applications

Ethyl 3-(2-{2-[(E)-(4-chlorophenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate is a complex organic compound with a molecular formula of C24H20ClN3O4 and a molecular weight of approximately 445.88 g/mol. It features a pyridoindole core, a carboxylate group, and a hydrazine moiety, with a 4-chlorophenyl substituent linked via a methylene bridge to the hydrazine group. Preliminary studies suggest significant biological activity, particularly in medicinal chemistry.

Scientific Research Applications

While comprehensive data tables and documented case studies specifically focusing on this compound are not available within the provided search results, the compound's structural features and preliminary studies suggest potential applications in several areas:

  • Medicinal Chemistry: The presence of a pyridoindole core, carboxylate group, and hydrazine moiety, along with the 4-chlorophenyl substituent, suggests potential biological activities. The compound's versatility in synthetic organic chemistry makes it a candidate for drug development.
  • Neurodegenerative Disorders : Tryptophan (Trp)-kynurenine (KYN) metabolic pathway is linked to neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses such as depression and schizophrenia . Compounds are investigated for their possible functions as risk factors for the initiation of diseases, as biomarkers for early detection, or as targets for tentative interventions to slow down the progression .
  • Antioxidant and Pro-oxidant Properties : Metabolites in the KYN pathway, such as KYN, can have dual roles as pro-oxidants and antioxidants, influencing oxidative stress . Similarly, the indoxyl sulfate (INS) pathway involves compounds with both pro-oxidant and antioxidant effects, relevant in conditions like chronic kidney disease (CKD) . The indole-3-acetamide (IAM) pathway also features compounds with varying antioxidant and pro-oxidant properties, depending on biological conditions .
  • Agonist activity: Indole-3-pyruvic acid (IPyA) is a potent AhR agonist with anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues involve variations in the aryl substituent or hydrazone linkage. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituent (Position) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound Pyrido[1,2-a]indole 4-Chlorophenyl (hydrazone) C25H20ClN3O4 474.90 Chlorine enhances electronegativity; hydrazone may enable metal coordination .
Ethyl 3-{[(4-methoxyphenyl)carbamoyl]methoxy}pyrido[1,2-a]indole-10-carboxylate Pyrido[1,2-a]indole 4-Methoxyphenyl (carbamoyl) C24H22N2O5 418.44 Methoxy group increases electron density; carbamate linkage reduces rigidity vs. hydrazone.
Ethyl 3-{2-[(3-Methylindol-2-yl)carbonyl]hydrazinylidene}butanoate Indole 3-Methylindole (hydrazinylidene) C16H18N4O3 314.34 Smaller indole core; lacks pyrido-fusion, reducing π-conjugation.

Pharmacological and Physicochemical Properties

  • Stability : Hydrazone linkages (as in the target compound) are pH-sensitive and prone to hydrolysis, whereas carbamate or ester linkages (e.g., in ) offer greater stability under physiological conditions .
  • Biological Activity : Pyridoindole derivatives are often explored for kinase inhibition or anticancer activity. The hydrazone moiety in the target compound may enable chelation of metal ions (e.g., Fe³⁺ or Cu²⁺), a feature absent in simpler indole derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for this compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling hydrazine derivatives with pyridoindole scaffolds under reflux conditions. For example, microwave-assisted synthesis (as seen in analogous compounds) improves yield and reduces side products . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization. Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Key Reaction Parameters
Solvent: DCM/MeOH (1:2 v/v)
Catalyst: Trifluoroacetic acid
Temperature: 60–80°C (reflux)
Yield: 60–70% (optimized)

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Assign peaks for hydrazone protons (δ 8.5–9.0 ppm) and pyridoindole aromatic signals (δ 6.5–8.0 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1720 cm⁻¹ and hydrazine (N–H) at ~3300 cm⁻¹ .
  • X-ray Crystallography : Resolve stereochemistry of the (E)-configured hydrazone moiety .

Q. What safety protocols are critical during handling?

  • Methodological Answer : Follow OSHA guidelines for hydrazine derivatives:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Waste Disposal : Neutralize acidic byproducts (e.g., TFA) before disposal .

Advanced Research Questions

Q. What mechanistic pathways explain the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Investigate using kinetic studies and isotopic labeling (e.g., 15N for hydrazine tracking). Link to theoretical frameworks like frontier molecular orbital (FMO) analysis to predict nucleophilic/electrophilic sites . Computational tools (e.g., Gaussian) model transition states for hydrazone formation .

Q. How can computational modeling optimize its binding affinity for target proteins?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against protein databases (PDB ID: e.g., kinase targets). Use density functional theory (DFT) to calculate electrostatic potential maps, guiding substituent modifications (e.g., chloro-phenyl group) . Validate with MD simulations (GROMACS) to assess stability .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., IC50 in triplicate). Control variables:

  • Cell Lines : Use ATCC-validated models (e.g., HepG2 for cytotoxicity).
  • Solvent Consistency : DMSO concentration ≤0.1% .
  • Advanced Spectroscopy : LC-MS/MS quantifies degradation products affecting bioactivity .

Q. What strategies enhance selectivity in biological assays?

  • Methodological Answer : Design SAR studies by modifying the pyridoindole core and hydrazone side chain. Test against off-target receptors (e.g., GPCR panels). Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Q. How to optimize large-scale synthesis while minimizing waste?

  • Methodological Answer : Apply process intensification techniques:

  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent ratios .
  • PAT (Process Analytical Technology) : In-line FTIR monitors reaction completion .
  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.